N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-10-3-2-4-11(7-10)16(24)20-9-15-21-22-17(25)23(15)12-5-6-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCFKPCJBJSSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 3,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to form the triazole ring.
Attachment of the Benzamide Group: The triazole intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and fungal cytochrome P450 enzymes.
Pathways Involved: It inhibits the COX pathway, reducing the production of pro-inflammatory prostaglandins. In fungi, it inhibits ergosterol synthesis, disrupting cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the triazole ring and appended aromatic systems. Key comparisons include:
Table 1: Structural Comparison of Triazole Derivatives
- Electron Effects : The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing properties compared to the electron-donating trimethoxy group in ’s compound . This likely increases lipophilicity and may influence receptor-binding affinity.
- Steric and Functional Differences : The 3-methylbenzamide group in the target compound introduces a planar aromatic system with hydrogen-bonding capability, contrasting with the benzoxazole moiety in ’s compound , which may prioritize π-π stacking interactions.
Spectral and Analytical Data
Table 2: Spectral Data Comparison
| Compound | IR (cm⁻¹) | 1H NMR (δ, ppm) |
|---|---|---|
| Target (Inferred) | ~1680 (C=O), ~1228 (C=S), ~3314 (NH) | 2.5 (CH₃), 7.5-8.0 (Ar-H), 9.7 (NH) |
| 3314 (NH), 1631 (C=N), 1228 (C=S) | 2.49 (CH₃), 7.57-8.87 (Ar-H), 9.79 (NH) |
- IR : The target compound’s benzamide C=O stretch (~1680 cm⁻¹) distinguishes it from ’s compound, which lacks this group but shows a C=N peak at 1631 cm⁻¹ .
- NMR : Both compounds exhibit aromatic proton signals between 7.5–8.8 ppm, but the target’s dichlorophenyl group may downshift protons due to electron withdrawal.
Physicochemical Properties
- Solubility : The dichlorophenyl group in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., methoxy groups).
- Melting Points : Higher melting points are anticipated for the target compound due to hydrogen bonding from the benzamide group, whereas ’s benzoxazole derivative may exhibit lower melting points due to reduced polarity .
Research Implications and Limitations
While structural and spectral comparisons highlight key differences, pharmacological or biochemical data for the target compound are absent in the provided evidence. Future studies should prioritize synthesis optimization (e.g., using SHELXL or WinGX for crystallography) and bioactivity screening to contextualize these structural features.
Biological Activity
N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a compound belonging to the class of 1,2,4-triazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure
The compound's structure can be broken down into key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Thioxo Group : Contributes to the compound's reactivity and biological activity.
- Chlorophenyl and Methyl Groups : These substituents influence the pharmacological properties of the compound.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The presence of halogens such as chlorine enhances the antibacterial efficacy. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain triazole derivatives can inhibit bacterial growth at concentrations as low as 0.125–8 μg/mL against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 1.0 | E. coli |
| N-(Dichlorophenyl Triazole) | 8.0 | Pseudomonas aeruginosa |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. They inhibit fungal growth by targeting enzymes crucial for cell wall synthesis. The compound's thioxo group may enhance its interaction with fungal targets.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The mechanism often involves:
- Inhibition of DNA Gyrase : This enzyme is vital for DNA replication in cancer cells; triazoles can act as inhibitors .
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that specific triazole derivatives induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Halogen Substitution : Enhances antibacterial activity.
- Aromatic Systems : Contribute to the overall stability and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides with substituted benzamides under basic conditions (e.g., NaOH) . Key steps include:
- Formation of the 1,2,4-triazole ring via nucleophilic substitution.
- Purification via ethanol recrystallization or column chromatography.
- Yield optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of NaOH), solvent polarity (ethanol/water mixtures), and reaction time (12–24 hours) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Key techniques :
- 1H NMR : Identify protons on the triazole ring (δ 7.5–8.5 ppm) and methylbenzamide groups (δ 2.3–2.5 ppm) .
- IR : Confirm the presence of thioxo (C=S) stretching at 1200–1250 cm⁻¹ and amide (C=O) at 1650–1700 cm⁻¹ .
- Elemental analysis : Validate C, H, N, S percentages (±0.3% deviation from theoretical) .
Q. How can preliminary biological activity (e.g., antimicrobial) be evaluated for this compound?
- Protocol : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thioxo-triazole core in nucleophilic substitution reactions?
- Analysis : The sulfur atom in the thioxo group acts as a soft nucleophile, facilitating reactions with alkyl halides or α,β-unsaturated carbonyl compounds. Density Functional Theory (DFT) studies can map electron density distribution to predict regioselectivity .
Q. How do structural modifications (e.g., chloro-substituents on the phenyl ring) influence bioactivity?
- SAR Study :
Q. How should researchers address contradictory data in biological assays (e.g., variable MICs across studies)?
- Troubleshooting :
- Standardize assay conditions (pH, inoculum size).
- Verify compound stability via HPLC pre/post-assay .
- Compare with structurally analogous compounds to isolate substituent effects .
Q. What computational approaches are recommended for predicting binding modes with target proteins (e.g., bacterial DHFR)?
- Workflow :
Molecular docking (AutoDock Vina) using protein PDB ID 1RX2.
MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 50 ns).
Validate with experimental IC50 values .
Q. How can reaction conditions be optimized for scaling up synthesis without compromising purity?
- DOE Approach :
- Variables: Temperature (60–100°C), solvent (ethanol vs. DMF), catalyst (e.g., K2CO3).
- Response surface methodology (RSM) to maximize yield (>85%) and purity (>98% HPLC) .
Q. What strategies mitigate degradation of the thioxo group under acidic or oxidative conditions?
- Stability studies :
- pH stability : Use buffered solutions (pH 5–7) to prevent hydrolysis of the C=S bond.
- Oxidative protection : Add antioxidants (e.g., BHT) during storage .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
